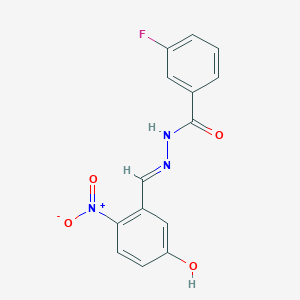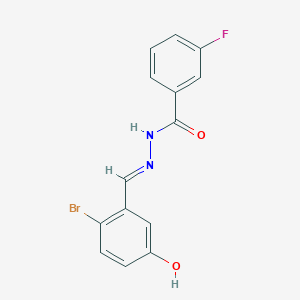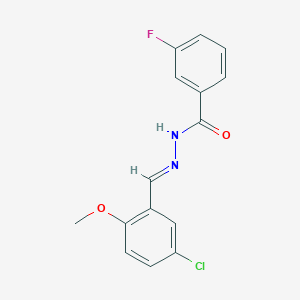
N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide
Descripción general
Descripción
N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide, also known as CF3, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CF3 is a member of the hydrazide family and has been studied for its ability to inhibit the growth of cancer cells. In
Mecanismo De Acción
The mechanism of action of N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often dysregulated in cancer cells. N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide inhibits this pathway by binding to the ATP-binding site of PI3K, which prevents the activation of downstream signaling molecules such as Akt and mTOR. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide has been shown to have low toxicity and high selectivity towards cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide has been found to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide has also been found to enhance the efficacy of other anticancer agents, which could lead to improved treatment outcomes. However, one limitation of N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration route for N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide.
Direcciones Futuras
There are several future directions for N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide. Another direction is the investigation of the potential of N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide as a combination therapy with other anticancer agents. Furthermore, more research is needed to determine the optimal dosage and administration route for N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide in vivo. Finally, the potential of N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide as a therapeutic agent for other diseases, such as inflammatory disorders, should be explored.
Conclusion
In conclusion, N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide, or N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide has been studied for its ability to inhibit the growth of cancer cells and has shown low toxicity and high selectivity towards cancer cells. N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide inhibits the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide has several advantages as a potential cancer therapy, including its low toxicity and ability to enhance the efficacy of other anticancer agents. However, more research is needed to determine the optimal dosage and administration route for N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide in vivo. There are also several future directions for N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide research, including the development of more efficient synthesis methods and the investigation of the potential of N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide as a combination therapy with other anticancer agents.
Aplicaciones Científicas De Investigación
N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the migration and invasion of cancer cells. N'-(5-chloro-2-methoxybenzylidene)-3-fluorobenzohydrazide has been studied in various cancer types, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c1-21-14-6-5-12(16)7-11(14)9-18-19-15(20)10-3-2-4-13(17)8-10/h2-9H,1H3,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJJJMRMSBSHBM-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-3-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



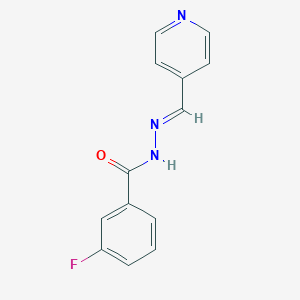
![3-(2-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B3841474.png)
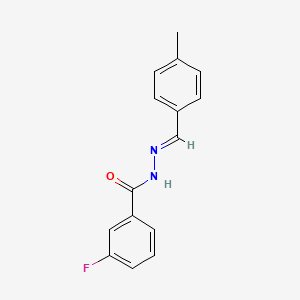

![3-fluoro-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B3841492.png)

![1-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanone](/img/structure/B3841509.png)
![N'-[(4,5-dibromo-2-furyl)methylene]-3-fluorobenzohydrazide](/img/structure/B3841516.png)

![N'-[4-(benzyloxy)benzylidene]-3-fluorobenzohydrazide](/img/structure/B3841528.png)
![methyl 4-[2-(3-fluorobenzoyl)carbonohydrazonoyl]benzoate](/img/structure/B3841530.png)
